molecular formula C12H22N2O4S B12307372 rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis

rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis

Cat. No.: B12307372
M. Wt: 290.38 g/mol
InChI Key: POCMPGAXDAQJQV-UHFFFAOYSA-N
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Description

rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a thieno[3,4-c]pyrrol ring system and a carbamate functional group. Its stereochemistry is defined by the (3aR,6aS) configuration, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrrol ring system, followed by the introduction of the carbamate group. Common reagents used in these reactions include tert-butyl isocyanate and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable tool in scientific research.

Properties

Molecular Formula

C12H22N2O4S

Molecular Weight

290.38 g/mol

IUPAC Name

tert-butyl N-[(2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl)methyl]carbamate

InChI

InChI=1S/C12H22N2O4S/c1-11(2,3)18-10(15)14-7-12-6-13-4-9(12)5-19(16,17)8-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

POCMPGAXDAQJQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CNCC1CS(=O)(=O)C2

Origin of Product

United States

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